1-(3,4-Dichlorophenyl)-4-nonylpiperazine
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Overview
Description
1-(3,4-Dichlorophenyl)-4-nonylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 3,4-dichlorophenyl group attached to a nonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-4-nonylpiperazine typically involves the reaction of 3,4-dichloroaniline with nonylpiperazine under specific conditions. One common method includes:
Starting Materials: 3,4-dichloroaniline and nonylpiperazine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-4-nonylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-nonylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, modulating their activity and potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with GABA receptors and other neurotransmitter systems.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but lacks the nonyl chain, leading to different chemical and biological properties.
3,4-Dichlorophenylhydrazine hydrochloride: Another derivative with similar structural features but different functional groups.
Uniqueness: 1-(3,4-Dichlorophenyl)-4-nonylpiperazine is unique due to the presence of both the dichlorophenyl group and the nonyl chain, which confer distinct chemical reactivity and potential biological activities. Its structure allows for specific interactions with molecular targets that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-nonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30Cl2N2/c1-2-3-4-5-6-7-8-11-22-12-14-23(15-13-22)17-9-10-18(20)19(21)16-17/h9-10,16H,2-8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMFOQOEJNXWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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